molecular formula C19H18N2O3S B2405659 (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034428-72-1

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Cat. No. B2405659
CAS RN: 2034428-72-1
M. Wt: 354.42
InChI Key: BVTPYEWGNMZGTB-UHFFFAOYSA-N
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Description

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone, also known as LY2940094, is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is involved in various cellular processes, including cell growth, survival, and metabolism. LY2940094 has shown potential in preclinical studies for the treatment of cancer and other diseases.

Scientific Research Applications

Antiproliferative Activity and Structural Analysis

A study by Benaka Prasad et al. (2018) detailed the synthesis and structural characterization of a novel bioactive heterocycle, which was evaluated for its antiproliferative activity. The compound exhibited stability due to inter and intra-molecular hydrogen bonds, with its molecular structure being elucidated using various spectroscopic techniques and X-ray diffraction studies. The research highlights the potential of heterocyclic compounds in antiproliferative applications, suggesting a similar potential for the compound (Benaka Prasad et al., 2018).

Selective Estrogen Receptor Modulators (SERMs)

Palkowitz et al. (1997) discovered and synthesized a compound with potent estrogen antagonist properties, classified as a Selective Estrogen Receptor Modulator (SERM). This study indicates the potential use of related compounds in the development of therapies targeting estrogen receptors, offering insight into the therapeutic applications of similar compounds (Palkowitz et al., 1997).

Enzyme Inhibitory Activity

Research by Cetin et al. (2021) on thiophene-based heterocyclic compounds revealed their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The study demonstrates the compounds' potential as enzyme inhibitors, which could be relevant for the scientific applications of the discussed compound (Cetin et al., 2021).

Antimicrobial Activity

Sanjeeva et al. (2022) synthesized novel pyrazole and isoxazole derivatives, which were characterized and tested for their antibacterial and antifungal activities. This research underscores the antimicrobial potential of heterocyclic compounds, suggesting similar research avenues for the compound of interest (Sanjeeva et al., 2022).

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-19(17-12-18(24-20-17)14-4-2-1-3-5-14)21-9-6-15(7-10-21)23-16-8-11-25-13-16/h1-5,8,11-13,15H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTPYEWGNMZGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

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